H-D-PEN(TRT)-OH (CAS: 150025-01-7) is the D-enantiomer of penicillamine where the highly reactive thiol side chain is protected by a trityl (Trt) group. This protection is critical for its primary application as a building block in solid-phase peptide synthesis (SPPS). [REFS-1, REFS-2] The trityl group is specifically chosen for its compatibility with the widely used Fmoc/tBu orthogonal synthesis strategy, where it remains stable during the base-mediated removal of the N-terminal Fmoc group but is readily cleaved under the final acidic conditions used for resin cleavage and side-chain deprotection. [REFS-3, REFS-4]
Procuring unprotected D-penicillamine (H-D-Pen-OH) for peptide synthesis is impractical due to its free thiol group, which readily oxidizes to form disulfide-linked dimers and other side products, leading to complex purification and low yields. Substituting with other thiol-protected forms, such as H-D-Pen(Acm)-OH, is not a direct replacement due to differing deprotection requirements. The acetamidomethyl (Acm) group is stable to the standard trifluoroacetic acid (TFA) cleavage used for Trt and requires a separate, often harsh, deprotection step using reagents like mercury(II) acetate or iodine. [REFS-1, REFS-2] This lack of compatibility disrupts the streamlined, single-step deprotection workflow of the Fmoc/tBu strategy, making H-D-PEN(TRT)-OH the appropriate choice for process efficiency within this specific synthetic framework.
The S-Trityl group is engineered for its acid lability, enabling complete removal under the same conditions used to cleave the peptide from the resin and deprotect other side chains in the Fmoc/tBu strategy. Standard protocols specify treatment with a trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA with scavengers) for 1-2 hours for full deprotection. [1] In contrast, the S-Acm (acetamidomethyl) group is completely stable to these conditions and requires a separate, orthogonal deprotection step, often involving treatment with mercury(II) acetate at pH 4 for 1 hour or iodine in methanol.
| Evidence Dimension | Deprotection Reagent Compatibility |
| Target Compound Data | Cleaved by standard 95% TFA cocktail in 1-2 hours |
| Comparator Or Baseline | S-Acm group: Stable to TFA; requires separate treatment with Hg(OAc)2 or I2 |
| Quantified Difference | One-step final cleavage vs. two-step process requiring hazardous reagents |
| Conditions | Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) final cleavage |
This compound enables a more efficient, single-step final deprotection workflow, reducing processing time and avoiding the use of toxic heavy metal reagents.
The S-Trityl group is completely stable to the basic conditions required for N-α-Fmoc group removal, which is typically performed with 20% piperidine in DMF repeatedly throughout the synthesis. [1] This stability defines its orthogonality within the Fmoc/tBu strategy, ensuring the thiol remains protected until the final acid cleavage step. This is a critical feature for preventing premature deprotection and subsequent side reactions during the iterative elongation of the peptide chain. The combination of a base-labile N-terminal group (Fmoc) and acid-labile side-chain groups (like Trt and tBu) is the foundation of this widely adopted synthesis methodology. [2]
| Evidence Dimension | Stability to N-α-Fmoc Deprotection Conditions |
| Target Compound Data | >99% stability in 20% piperidine/DMF |
| Comparator Or Baseline | Base-labile thiol protecting groups (not typically used in Fmoc SPPS for this reason) |
| Quantified Difference | Fully orthogonal vs. non-orthogonal/incompatible |
| Conditions | Repeated cycles of Fmoc deprotection during SPPS |
This compound's compatibility with the standard Fmoc deprotection reagent is non-negotiable for its use in this synthetic scheme, ensuring high-fidelity peptide assembly.
The bulky, hydrophobic trityl group significantly enhances the solubility of the amino acid derivative in common organic solvents used for SPPS, such as dimethylformamide (DMF) and dichloromethane (DCM), compared to the unprotected zwitterionic D-penicillamine. Unprotected amino acids often exhibit poor solubility in these non-aqueous media, which can complicate coupling reactions and lead to lower efficiency. [1] While specific solubility values vary, the shift from a polar zwitterion to a nonpolar, protected molecule is a well-established principle for improving handling and reaction kinetics in organic-phase synthesis. [2]
| Evidence Dimension | Solubility in Organic Solvents (e.g., DMF, DCM) |
| Target Compound Data | Good solubility due to large, nonpolar Trityl group |
| Comparator Or Baseline | H-D-Pen-OH: Poor solubility as a polar zwitterion |
| Quantified Difference | Qualitatively high vs. low, enabling efficient solution-phase handling for coupling |
| Conditions | Standard SPPS coupling reaction conditions |
Improved solubility ensures homogeneous reaction conditions during the critical coupling step, leading to more reliable and higher-yielding peptide synthesis.
This compound is the designated choice for incorporating D-penicillamine into a peptide sequence using the standard Fmoc/tBu SPPS workflow. Its process compatibility ensures efficient synthesis, after which the Trt group is removed in the final TFA cleavage step, allowing the free thiol to form intramolecular disulfide bridges for cyclization or to remain as a key residue in the final linear peptide. [1]
The incorporation of D-penicillamine is a known strategy to create analogues of bioactive peptides, such as enkephalins, with enhanced stability and receptor selectivity. [2] H-D-PEN(TRT)-OH is the essential precursor for these syntheses, as its robust yet controllably removable protection scheme is critical for the multi-step assembly of these complex target molecules.
For synthetic routes requiring a thiol group to be introduced early but remain masked through various intermediate steps, the Trt group serves as an effective protector. Its clean, acid-triggered removal in a late-stage or final step makes H-D-PEN(TRT)-OH a suitable building block for the synthesis of complex organic molecules where a free thiol is required for the final structure's function, such as metal chelation.